

Overcoming AZD1208 resistance through combination therapy

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Compound of Interest

Compound Name: AZD1208

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Technical Support Center: Overcoming AZD1208 Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-PIM kinase inhibitor, **AZD1208**. The following information is designed to help you design and troubleshoot experiments aimed at overcoming **AZD1208** resistance through combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is **AZD1208** and what is its mechanism of action?

AZD1208 is an orally bioavailable small molecule that acts as a potent and selective pan-PIM kinase inhibitor, targeting all three isoforms: PIM1, PIM2, and PIM3.^{[1][2]} PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and metabolism.^{[3][4]} By inhibiting PIM kinases, **AZD1208** can induce cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.^{[1][5]} The antitumor activity of **AZD1208** has been demonstrated in various preclinical models, including acute myeloid leukemia (AML) and prostate cancer.^{[5][6]}

Q2: My cancer cell line is showing resistance to **AZD1208**. What are the common resistance mechanisms?

Resistance to **AZD1208** and other PIM kinase inhibitors can arise through several mechanisms, primarily involving the activation of alternative survival pathways that bypass the effects of PIM inhibition. The most commonly observed resistance mechanisms include:

- Activation of the PI3K/AKT/mTOR signaling pathway: This is a key survival pathway that can be upregulated to compensate for the loss of PIM kinase activity.[\[7\]](#)[\[8\]](#)
- Feedback activation of mTOR signaling via p38 MAPK: Intrinsic resistance to **AZD1208** in some cancer cells has been linked to the feedback activation of mTOR signaling, mediated by reactive oxygen species (ROS) and the p38 mitogen-activated protein kinase (MAPK).[\[8\]](#)
- Upregulation of other survival kinases: Cancer cells may upregulate the expression or activity of other kinases that can phosphorylate PIM substrates or activate parallel survival pathways.

Q3: What combination therapies have shown promise in overcoming **AZD1208** resistance?

Several combination strategies have been investigated to overcome both intrinsic and acquired resistance to **AZD1208**. These approaches typically involve co-targeting the identified resistance pathways. Promising combination partners for **AZD1208** include:

- AKT inhibitors (e.g., AZD5363, MK2206): To counteract the activation of the PI3K/AKT pathway.[\[7\]](#)[\[9\]](#)
- PI3K inhibitors (e.g., buparlisib): To block signaling upstream of both AKT and PIM kinases.[\[7\]](#)
- mTOR inhibitors (e.g., AZD8055, AZD2014): To directly target the mTOR signaling node, which is often activated in resistant cells.[\[8\]](#)
- Tyrosine Kinase Inhibitors (TKIs):
 - FLT3 inhibitors (e.g., quizartinib): In FLT3-ITD positive AML.[\[10\]](#)
 - BCR-ABL inhibitors (e.g., ponatinib): In Philadelphia chromosome-positive acute lymphoblastic leukemia.[\[10\]](#)

- EGFR inhibitors (e.g., osimertinib): In EGFR-mutant non-small cell lung cancer.[\[11\]](#)
- Chemotherapeutic agents (e.g., docetaxel, cytarabine): To induce broader cytotoxic effects.
[\[5\]](#)[\[12\]](#)
- Radiotherapy: PIM inhibition has been shown to sensitize cancer cells to radiation.[\[6\]](#)[\[12\]](#)
- p38 MAPK inhibitors (e.g., SCIO-469): To block the feedback activation of mTOR signaling.
[\[8\]](#)

Troubleshooting Guides

Problem 1: Decreased sensitivity to AZD1208 in my cell line over time.

This suggests the development of acquired resistance.

Potential Cause	Troubleshooting Steps
Activation of bypass signaling pathways	<p>1. Pathway Analysis: Perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-S6, p-4EBP1, p-p38). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive parental cells would indicate pathway activation.</p> <p>2. Combination Therapy: Based on the pathway analysis, select an appropriate inhibitor to combine with AZD1208. For example, if you observe increased p-AKT, consider combining AZD1208 with an AKT inhibitor like AZD5363.</p>
Upregulation of drug efflux pumps	<p>While not the most commonly reported mechanism for AZD1208, it is a possibility.</p> <p>1. Efflux Pump Expression: Use qRT-PCR or western blotting to check the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1).</p> <p>2. Efflux Pump Inhibition: If upregulation is confirmed, test the combination of AZD1208 with a known efflux pump inhibitor.</p>

Problem 2: My cell line shows intrinsic resistance to AZD1208 monotherapy.

This indicates that the cells have pre-existing mechanisms to circumvent PIM kinase inhibition.

Potential Cause	Troubleshooting Steps
Constitutive activation of parallel survival pathways	<p>1. Baseline Pathway Activity: Analyze the baseline phosphorylation levels of key survival pathway proteins (PI3K/AKT/mTOR, MAPK) in your untreated cell line. High basal activity may predict intrinsic resistance.</p> <p>2. Synergy Screening: Perform a synergy screen by combining AZD1208 with a panel of inhibitors targeting these parallel pathways (e.g., AKT inhibitor, PI3K inhibitor, mTOR inhibitor, p38 inhibitor) to identify effective combinations.</p>
Low PIM kinase expression or activity	<p>1. PIM Expression Analysis: Confirm the expression of PIM1, PIM2, and PIM3 kinases in your cell line at both the mRNA (qRT-PCR) and protein (western blot) levels. Low or absent expression may explain the lack of response.[5]</p>

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating combination therapies with **AZD1208**.

Table 1: In Vitro Synergistic Effects of **AZD1208** Combination Therapies

Cancer Type	Combination Agent	Cell Line(s)	Effect	Reference
Acute Myeloid Leukemia (AML)	p38 inhibitor (SB202190)	OCI-M1, OCI-M2, K562	Synergistic suppression of cell growth.	[8]
Acute Myeloid Leukemia (AML)	FLT3 inhibitor (Quizartinib)	MV4-11	Synergistic induction of apoptosis.	[10]
Acute Myeloid Leukemia (AML)	mTOR inhibitor (AZD2014)	OCI-AML3, MV4-11, MOLM-16	Synergistic reduction in cell viability and increased apoptosis.	
Gastric Cancer	AKT inhibitor (AZD5363)	SNU-601, SNU-668	Synergistic antitumor effects.	[9]
Non-Small Cell Lung Cancer	EGFR inhibitor (Osimertinib)	H1975, PC9	Moderate synergistic effects on cell viability.	[11]
Myeloproliferative Neoplasms	JAK2 inhibitor (Ruxolitinib)	BaF3-JAK2-V617F, HEL	Augmented loss of cell viability and enhanced apoptosis.	

Table 2: In Vivo Efficacy of **AZD1208** Combination Therapies

Cancer Type	Combination Agent	Xenograft Model	Effect	Reference
Acute Myeloid Leukemia (AML)	FLT3 inhibitor (Quizartinib)	MV4-11	Synergistic decrease in tumor volume.	[10]
Acute Lymphoblastic Leukemia	TKI (Ponatinib)	Mouse model	Decreased tumor burden compared to either agent alone.	[10]
Prostate Cancer	Radiotherapy	Recurrent tumors post-castration	More sustained inhibition of tumor growth.	[6]
Acute Myeloid Leukemia (AML)	p38 inhibitor (SB202190)	K562	Dual inhibition suppressed tumor growth.	[8]

Experimental Protocols

Cell Viability and Synergy Analysis (MTT/CellTiter-Blue Assay)

This protocol is for assessing the effect of **AZD1208** in combination with another inhibitor on cell proliferation and determining if the interaction is synergistic, additive, or antagonistic.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- 96-well plates
- **AZD1208** (dissolved in DMSO)

- Combination drug (dissolved in DMSO)
- MTT reagent (5 mg/mL in PBS) or CellTiter-Blue® Reagent
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Drug Treatment: Prepare serial dilutions of **AZD1208** and the combination drug. Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
- MTT Assay:
 - Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
 - Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
 - Read the absorbance at 570 nm.
- CellTiter-Blue Assay:
 - Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
 - Read the fluorescence (560Ex/590Em).
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values for each drug alone and in combination.

- Use software like CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation status of key signaling pathways in response to **AZD1208** and combination therapies.

Materials:

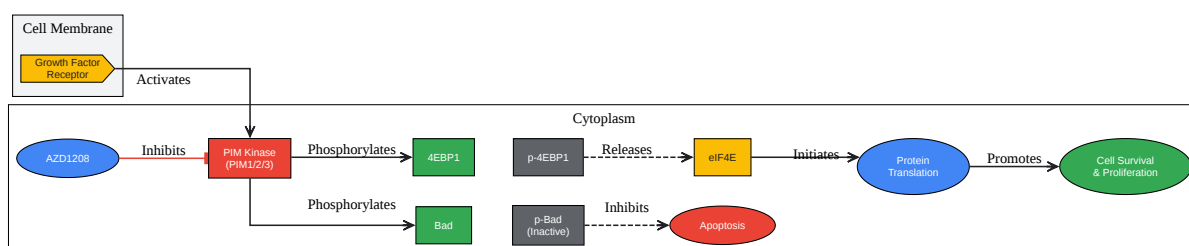
- Treated and untreated cell pellets
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-p38, anti-p38, anti-PIM1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

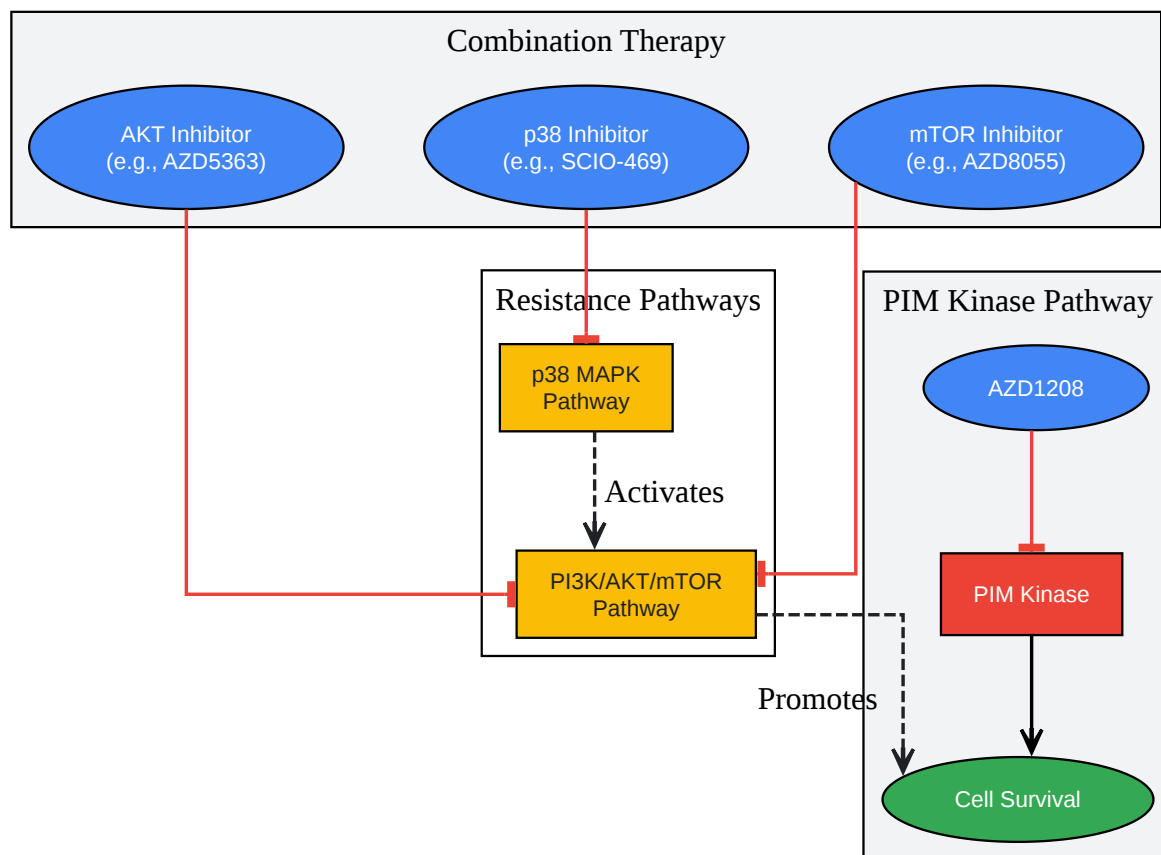
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **Sample Preparation:** Mix equal amounts of protein (20-40 μ g) with Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin).

Visualizations



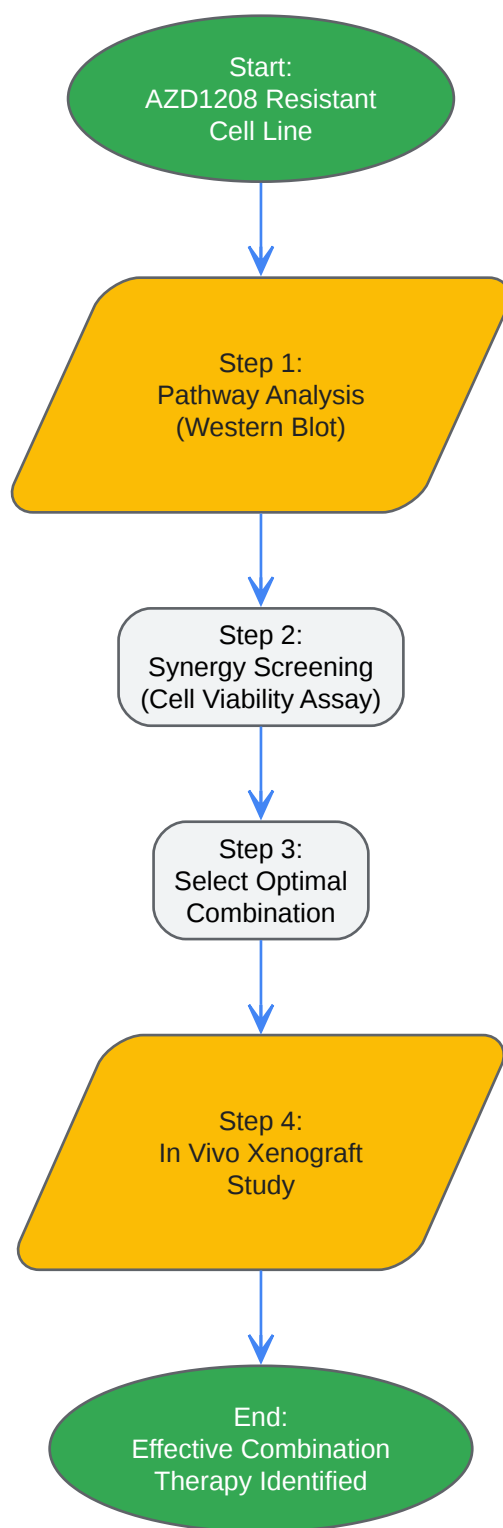
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Caption: Mechanism of action of **AZD1208**.



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Caption: Overcoming **AZD1208** resistance with combination therapy.



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Caption: Experimental workflow for identifying effective combination therapies.

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